Tamoxifen - 10540-29-1

Tamoxifen

Catalog Number: EVT-283240
CAS Number: 10540-29-1
Molecular Formula: C26H29NO
Molecular Weight: 371.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tamoxifen, also known by its chemical name (Z)-2-[4-(1,2-Diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine, is a synthetic nonsteroidal compound classified as a selective estrogen receptor modulator (SERM). [] In scientific research, tamoxifen is a valuable tool due to its ability to interact with estrogen receptors (ERs) and modulate their activity. This property allows researchers to investigate the role of estrogen signaling in various biological processes and disease models, making it a crucial compound in endocrine-related research. [, , , , ]

Future Directions
  • Delineating Mechanisms of Resistance: Further investigation is needed to elucidate the mechanisms underlying tamoxifen resistance in breast cancer and identify strategies to overcome it. [, , , ]
  • Developing Personalized Treatment Strategies: Understanding the genetic and molecular factors influencing tamoxifen response could enable the development of personalized treatment strategies for breast cancer patients. [, ]
  • Exploring Non-Genomic Actions: Research on the non-genomic actions of tamoxifen and its metabolites, including their effects on signaling pathways and cell membrane receptors, is crucial for a comprehensive understanding of its biological activity. []
  • Investigating Applications Beyond Cancer: Exploring the potential use of tamoxifen in other disease models, such as autoimmune diseases and neurodegenerative disorders, where estrogen signaling plays a role, may reveal new therapeutic avenues. []

N-Desmethyltamoxifen

Compound Description: N-Desmethyltamoxifen is a major metabolite of tamoxifen generated through N-demethylation primarily catalyzed by cytochrome P450 enzymes, specifically CYP3A in rat and human liver []. It exhibits more potent estrogen antagonist activity compared to tamoxifen.

Relevance: N-Desmethyltamoxifen's structural similarity to tamoxifen, achieved by the removal of a methyl group, results in enhanced antiestrogenic potency. Understanding its activity contributes to elucidating the overall efficacy of tamoxifen as its active metabolite [].

4-Hydroxytamoxifen

Compound Description: 4-Hydroxytamoxifen, another significant metabolite of tamoxifen, is formed via 4-hydroxylation catalyzed by cytochrome P450 enzymes []. Similar to N-Desmethyltamoxifen, 4-hydroxytamoxifen exhibits a more potent estrogen agonist/antagonist activity profile compared to the parent compound, tamoxifen [].

Relevance: 4-Hydroxytamoxifen's close structural relationship to tamoxifen, characterized by the addition of a hydroxyl group, significantly enhances its antiestrogenic effects. This metabolite plays a crucial role in tamoxifen's pharmacological activity and is essential for its therapeutic effects [, ].

α-Acetoxytamoxifen

Relevance: While structurally similar to tamoxifen, α-acetoxytamoxifen generates distinct DNA adducts and exhibits a lower mutagenic potential compared to activated 4-hydroxytamoxifen []. Investigating this compound helps understand the diverse metabolic pathways and potential genotoxicity associated with tamoxifen treatment.

Pyrrolidinotamoxifen

Relevance: This compound exhibits comparable DNA adduct formation to tamoxifen in rat liver, indicating shared metabolic pathways and potential for genotoxicity []. Comparing its activity to tamoxifen helps to delineate structure-activity relationships within this class of compounds.

Droloxifene

Relevance: Although structurally related to tamoxifen, droloxifene demonstrates a distinct pharmacological profile and does not exhibit significant DNA adduct formation in rat liver []. This difference highlights the structural specificity required for tamoxifen's metabolic activation and potential genotoxicity.

Toremifene

Relevance: Similar to droloxifene, toremifene does not demonstrate significant DNA adduct formation in rat liver [], reinforcing the notion that specific structural features of tamoxifen are crucial for its metabolic activation pathway and potential genotoxic effects.

Exemestane

Relevance: Unlike tamoxifen, which acts as an estrogen receptor antagonist, exemestane inhibits estrogen synthesis. This difference results in distinct mechanisms of action and side effect profiles [, , , ]. Clinical trials comparing these compounds provide insights into optimizing treatment strategies based on their efficacy, safety, and patient characteristics.

Classification and Source

Tamoxifen, chemically known as 1-[4-(1,2-diphenylbut-1-enyl)phenoxy]-2-phenylethanol, is classified as a selective estrogen receptor modulator (SERM). It acts as an estrogen antagonist in breast tissue while functioning as an estrogen agonist in other tissues such as bone. This dual activity makes it effective for treating hormone receptor-positive breast cancer. Tamoxifen was first synthesized in the 1960s and has since become one of the most widely prescribed medications for breast cancer treatment.

Synthesis Analysis

The synthesis of Tamoxifen has undergone various methodologies over the years. A notable approach involves the three-component coupling reaction which combines aromatic aldehydes with cinnamyltrimethylsilane and β-chlorophenetole. This method allows for efficient synthesis with good yields. For instance, a recent study highlighted a direct carbolithiation of diphenylacetylenes coupled with alkenyllithium reagents using palladium nanoparticle catalysts, achieving high selectivity and excellent atom economy in just two steps from commercially available starting materials .

Another method detailed in the literature includes the successive allylation of benzaldehyde followed by Friedel–Crafts alkylation with anisole. The final step involves the migration of the double bond to yield the desired product . The use of various catalysts such as hafnium tetrachloride and trimethylsilyl trifluoromethanesulfonate has been reported to enhance reaction efficiency.

Molecular Structure Analysis

Tamoxifen's molecular structure consists of a triphenylethylene backbone with a phenoxy group and an ethylene bridge. Its molecular formula is C26_{26}H29_{29}O1_{1}, and it has a molecular weight of approximately 371.52 g/mol. The compound exists in two geometric isomers: (Z)-Tamoxifen and (E)-Tamoxifen, with the (Z) isomer being more biologically active due to its higher affinity for estrogen receptors .

The structural characteristics include:

  • Functional Groups: Hydroxyl (-OH), ether (-O-), and double bond functionalities.
  • Stereochemistry: The configuration around the double bond plays a crucial role in its biological activity.
Chemical Reactions Analysis

Tamoxifen undergoes various chemical reactions that are critical for its synthesis and metabolic processes. Key reactions include:

  • Allylation Reactions: Used in the initial stages of synthesis to introduce alkene functionalities.
  • Friedel–Crafts Alkylation: This reaction facilitates the introduction of aromatic groups into the molecule.
  • Isomerization: The (Z)-isomer can convert into an (E)/(Z) mixture under physiological conditions, affecting its binding affinity to estrogen receptors .

These reactions are often catalyzed by specific reagents and conditions that optimize yield and selectivity.

Mechanism of Action

Tamoxifen exerts its therapeutic effects primarily through its interaction with estrogen receptors. Upon administration, it is metabolized into its active form, (Z)-4-hydroxytamoxifen, which binds to estrogen receptors in breast tissue. This binding inhibits estrogen-mediated cellular proliferation by blocking the receptor sites, thereby preventing estrogen from exerting its proliferative effects on breast cancer cells.

The mechanism can be summarized as follows:

  1. Tamoxifen binds to estrogen receptors.
  2. It inhibits receptor dimerization and subsequent gene transcription associated with cell proliferation.
  3. This leads to reduced tumor growth and improved patient outcomes in hormone receptor-positive breast cancer cases .
Physical and Chemical Properties Analysis

Tamoxifen exhibits several notable physical and chemical properties:

  • Solubility: It is sparingly soluble in water but soluble in organic solvents like ethanol and dimethyl sulfoxide.
  • Melting Point: Approximately 70–73 °C.
  • Stability: Tamoxifen is stable under normal storage conditions but can degrade under extreme temperatures or light exposure.

These properties influence its formulation as an oral medication and its pharmacokinetics within the body.

Applications

Tamoxifen is primarily used for:

  • Breast Cancer Treatment: It is effective in both adjuvant therapy after surgery and as a neoadjuvant treatment before surgery.
  • Prevention: It reduces the risk of developing breast cancer in women at high risk.
  • Research Applications: Tamoxifen serves as a tool compound in research to study estrogen signaling pathways due to its selective action on estrogen receptors.

Properties

CAS Number

10540-29-1

Product Name

Tamoxifen

IUPAC Name

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine

Molecular Formula

C26H29NO

Molecular Weight

371.5 g/mol

InChI

InChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3/b26-25-

InChI Key

NKANXQFJJICGDU-QPLCGJKRSA-N

SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3

Solubility

2.6 [ug/mL] (The mean of the results at pH 7.4)
1.02e-03 g/L

Synonyms

Citrate, Tamoxifen
ICI 46,474
ICI 46474
ICI 47699
ICI-46,474
ICI-46474
ICI-47699
ICI46,474
ICI46474
ICI47699
Nolvadex
Novaldex
Soltamox
Tamoxifen
Tamoxifen Citrate
Tomaxithen
Zitazonium

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3

Isomeric SMILES

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.